molecular formula C24H21N3O3 B2833617 5-[benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 942033-48-9

5-[benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2833617
CAS No.: 942033-48-9
M. Wt: 399.45
InChI Key: ZNNWXZLRHXDFLA-UHFFFAOYSA-N
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Description

This compound belongs to the oxazole-carbonitrile family, characterized by a 1,3-oxazole core substituted at positions 2, 4, and 3. The structure includes a benzyl(methyl)amino group at position 5, a furan-2-yl moiety at position 2 (functionalized with a 2-methylphenoxymethyl chain), and a nitrile group at position 4.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-17-8-6-7-11-21(17)28-16-19-12-13-22(29-19)23-26-20(14-25)24(30-23)27(2)15-18-9-4-3-5-10-18/h3-13H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWXZLRHXDFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[Benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O3C_{25}H_{23}N_3O_3 with a molecular weight of approximately 413.5 g/mol. Its structure includes several functional groups such as an oxazole ring, a furan moiety, and a carbonitrile group, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacteria and fungi. For instance, in vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar oxazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines, indicating that the target compound may share these properties due to its unique molecular structure .
  • Enzyme Inhibition : Interaction studies reveal that this compound could inhibit specific enzymes and receptors, which is crucial for understanding its mechanism of action. Techniques such as molecular docking simulations have been employed to predict binding affinities and interactions with target proteins .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Oxazole Ring : This initial step is critical as it forms the backbone of the molecule.
  • Introduction of the Furan Ring : The furan moiety is added subsequently, contributing to the compound's reactivity.
  • Attachment of the Benzyl Group : Finally, the benzyl group is introduced along with the methylamino group to complete the structure.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into their potential applications:

StudyCompoundBiological ActivityFindings
D301-0246AntimicrobialEffective against Gram-positive bacteria with MIC values < 250 µg/ml
Oxazole derivativesAnticancerSignificant cytotoxicity against various cancer cell lines
Benzamide derivativesEnzyme inhibitionDemonstrated strong binding affinity towards target enzymes

These findings highlight the potential therapeutic applications of this compound in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxazole and furan compounds exhibit substantial antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial Growth Inhibition (mm)
This compoundTBD
Amoxicillin30 (S. aureus), 27 (E. coli)

The compound's structure may facilitate interactions with bacterial cell walls or metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Activity

Furan derivatives have been reported to possess anticancer properties. In vitro studies have highlighted that certain furan-based compounds demonstrated significant antiproliferative effects on human tumor cell lines. The mechanisms may involve modulation of signaling pathways associated with cell survival and apoptosis.

Case Study: Anticancer Screening
A comparative study assessed the anticancer activity of several furan derivatives, including those structurally related to the target compound. Findings revealed significant cytotoxic effects on cancer cell lines, indicating that modifications in structure could enhance efficacy.

Potential Therapeutic Applications

Given its structural complexity and biological activity, this compound shows promise in several therapeutic areas:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotics.
  • Cancer Treatment : The anticancer properties suggest potential use in oncology, particularly in targeting specific cancer types.
  • Antioxidant Applications : The furan moiety may contribute to antioxidant effects, useful in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Implications of Substituent Variations

  • Electron-Withdrawing Groups (e.g., fluorine) : Increase metabolic stability and lipophilicity, as seen in .
  • Methoxy Groups : Enhance solubility but may reduce membrane permeability due to polarity .
  • Steric Effects: Ortho-substituents (e.g., 2-methylphenoxy in the target vs. 4-methoxyphenoxy in ) influence conformational flexibility and binding pocket interactions.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 5-[benzyl(methyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile?

Answer: The synthesis involves sequential reactions requiring precise control of:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or THF) enhance reactivity for oxazole ring formation and furan coupling .
  • Temperature : Exothermic steps (e.g., cyclization) demand gradual heating (40–60°C) to avoid side products .
  • Protecting groups : Benzyl and methyl groups on the amino moiety prevent undesired side reactions during intermediate steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates intermediates, while recrystallization improves final product purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., benzyl(methyl)amino group at C5, furan linkage at C2) .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of –CN or furan-OCH2_2 groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., replacing 2-methylphenoxy with 4-fluorophenyl alters receptor binding) .
  • Assay standardization : Use uniform protocols (e.g., fixed IC50_{50} determination methods for enzyme inhibition) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .

Q. Table 1: Biological Activity of Structural Analogs

Compound ModificationTarget EnzymeIC50_{50} (nM)Reference
2-Methylphenoxy → 4-FluorophenylKinase A12 ± 1.5
Benzyl → 4-MethylbenzylKinase B85 ± 6.2

Q. What experimental and computational approaches elucidate reaction mechanisms in its synthesis?

Answer:

  • Isotopic labeling : 18^{18}O-tracing in oxazole formation identifies nucleophilic attack pathways .
  • Kinetic studies : Monitor intermediate accumulation (e.g., via in-situ IR) to determine rate-limiting steps .
  • DFT calculations : Model transition states (e.g., [3,3]-sigmatropic rearrangements in furan coupling) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the furan-OCH2_2 group with thiophene-SCH2_2 to reduce oxidative metabolism .
  • Prodrug strategies : Introduce ester moieties at the carbonitrile group for controlled release .
  • Microsomal assays : Test hepatic clearance using human liver microsomes (HLMs) to prioritize stable analogs .

Methodological Guidelines

  • Controlled atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., Grignard reagent additions) .
  • Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw simulations) .
  • Collaborative workflows : Integrate synthetic chemistry with computational modeling (e.g., Gaussian for QSAR) .

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